molecular formula C14H19Cl2N3O2S B119386 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride CAS No. 140663-38-3

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride

Cat. No. B119386
CAS RN: 140663-38-3
M. Wt: 364.3 g/mol
InChI Key: YHYNDFTUZMEYNX-UHFFFAOYSA-N
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Description

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, also known as H-7 dihydrochloride, is a compound with the molecular formula C14H17N32 and a molecular weight of 364.29 . It is a hydrochloride salt prepared from anileridine and two molar equivalents of hydrogen chloride . It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor .


Molecular Structure Analysis

The molecular structure of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride can be represented by the InChI string: InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17 (11)20 (18,19)14-4-2-3-12-10-15-6-5-13 (12)14/h2-6,10-11,16H,7-9H2,1H3 . The Canonical SMILES representation is: CC1CNCCN1S (=O) (=O)C2=CC=CC3=C2C=CN=C3 .

Scientific Research Applications

Inhibition of Protein Kinase and Cancer Research

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, commonly known as H-7, is extensively studied for its role in inhibiting protein kinases. Blaya et al. (1998) investigated its effects on tumor progression, particularly in reducing metastases in Lewis lung carcinoma, suggesting its potential in cancer therapy (Blaya, Crespo, Crespo, & Aliño, 1998). Similarly, Ronca, Chan, & Yu (1997) demonstrated that H-7 induces apoptosis in human neuroblastoma cells, indicating its possible application in treating neuroblastoma (Ronca, Chan, & Yu, 1997).

Role in Neuronal Differentiation

H-7 has been shown to induce neuritogenesis in Neuro-2a cells, as demonstrated by Miñana, Felipo, & Grisolía (1990), highlighting its role in neural differentiation (Miñana, Felipo, & Grisolía, 1990). This suggests its potential use in neurological research and possibly in the treatment of neurodegenerative diseases.

Immune System and Cellular Responses

Koizumi et al. (1986) found that H-7 suppresses interleukin 2 production and receptor expression in T-cells, indicating its significant role in modulating immune responses (Koizumi, Nakao, Matsui, Katakami, Katakami, & Fujita, 1986). Additionally, Gupta, Gollapudi, & Vayuvegula (1988) observed that H-7 blocks lipopolysaccharide-induced B cell proliferation, further supporting its relevance in immunological research (Gupta, Gollapudi, & Vayuvegula, 1988).

Differentiation and Cell Cycle Modulation

Research by Chakrabarty, Chen, Chen, Trujillo, & Lin (1992) on colon adenocarcinoma cells showed that H-7 can modulate phenotypic properties and affect cell differentiation (Chakrabarty, Chen, Chen, Trujillo, & Lin, 1992). Minana, Felipo, & Grisolía (1992) also demonstrated its impact on the cell cycle of neuroblastoma cells (Minana, Felipo, & Grisolía, 1992).

Mechanism of Action

Target of Action

The primary targets of Iso-H7 dihydrochloride are protein kinases , specifically Protein Kinase C (PKC) and Protein Kinase A (PKA) . These kinases play crucial roles in various cellular processes, including cell division, signal transduction, and regulation of gene expression.

Mode of Action

Iso-H7 dihydrochloride acts as an inhibitor of its primary targets, PKC and PKA . It binds to these kinases, preventing them from catalyzing the transfer of phosphate groups from ATP to specific substrates. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of PKC and PKA by Iso-H7 dihydrochloride affects various biochemical pathways. One notable pathway is the myogenesis of satellite cells . PKA normally promotes this process, but the inhibitory action of Iso-H7 dihydrochloride negatively controls PKA’s role in satellite cell myogenesis .

Result of Action

The molecular and cellular effects of Iso-H7 dihydrochloride’s action primarily involve changes in the activities of PKC and PKA. By inhibiting these kinases, Iso-H7 dihydrochloride can alter various cellular processes, including the myogenesis of satellite cells .

properties

IUPAC Name

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYNDFTUZMEYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474690
Record name 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride

CAS RN

140663-38-3
Record name 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-methyl H7 affect bovine leukemia virus expression?

A1: 3-methyl H7 inhibits the activity of protein kinase C (PKC) []. Research demonstrates that 3-methyl H7 effectively reduces both spontaneous lymphocyte blastogenesis and BLV expression in bovine peripheral blood mononuclear cells (PBMCs) []. This effect is observed regardless of whether the PBMCs are unstimulated, stimulated with lipopolysaccharide, or stimulated with phorbol ester (PMA) []. Further investigation reveals that 3-methyl H7 suppresses BLV expression by decreasing transcriptional activity, as evidenced by RNase protection assay results []. This suggests that PKC activation plays a crucial role in BLV expression, and its inhibition by 3-methyl H7 disrupts this process.

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